REACTION_CXSMILES
|
CC([C:4]1[CH:13]=[CH:12][C:7]([O:8][CH2:9][CH2:10][OH:11])=[CH:6][CH:5]=1)=C.OO.[OH:16]S(O)(=O)=O.[O-]S([O-])=O.[Na+].[Na+]>CO>[OH:11][CH2:10][CH2:9][O:8][C:7]1[CH:12]=[CH:13][C:4]([OH:16])=[CH:5][CH:6]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture warmed itself
|
Type
|
TEMPERATURE
|
Details
|
to reflux which
|
Type
|
WAIT
|
Details
|
subsided in a few minutes
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4 and NaHCO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
WAIT
|
Details
|
left 4-(2-(hydroxyethoxy)phenol in quantitative yield
|
Name
|
|
Type
|
|
Smiles
|
OCCOC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |